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Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

Cat. No.: B1386760

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Properties, Synthesis, and
Applications

Introduction

(1H-Indazol-4-YL)methanamine, also known as 4-(Aminomethyl)-1H-indazole, is a
heterocyclic amine that has garnered significant interest within the scientific community,
particularly in the fields of medicinal chemistry and drug discovery. Its structure features a
bicyclic indazole core—a fusion of benzene and pyrazole rings—appended with a reactive
aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged
scaffold,” a framework that is recurrent in a multitude of biologically active compounds and
approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the
chemical properties, synthesis, reactivity, and applications of (1H-Indazol-4-YL)methanamine,
tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

(1H-Indazol-4-YL)methanamine is a solid at room temperature, possessing a unique
combination of aromatic and basic properties conferred by the indazole ring and the primary
amine, respectively. These features are critical determinants of its solubility, reactivity, and
interaction with biological targets.

Table 1: Core Chemical Properties of (1H-Indazol-4-YL)methanamine
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Property Value Source(s)

IUPAC Name (1H-Indazol-4-yl)methanamine  [2]

4-Aminomethyl indazole, 4-
Synonyms _ _ [2][3]
(Aminomethyl)-1H-indazole

CAS Number 944898-72-0 [2][3]
Molecular Formula CsHoN3 [2]
Molecular Weight 147.18 g/mol [4]
Appearance Solid [5]

Topological Polar Surface Area

55.9 A2 (Predicted)
(TPSA)

logP 1.15 (Predicted)

The Indazole Scaffold: A Privileged Structure in
Medicinal Chemistry

The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to
form key interactions with a wide array of biological targets. Its prevalence spans drugs with
anti-cancer, anti-inflammatory, and antiemetic properties.[1][6][7]

Tautomerism

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-
indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the
predominant form in most chemical and biological systems.[1][8] This stability is crucial as the
position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities
and overall electronic profile, which are key to its function as a pharmacophore.

Biological Significance

The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding
fragment in many kinase inhibitors.[7] Its nitrogen atoms can act as both hydrogen bond donors
and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The
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development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and
Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[1]

Synthesis and Manufacturing

The synthesis of (1H-Indazol-4-YL)methanamine is not trivial and typically involves a multi-
step sequence starting from readily available precursors. While specific, proprietary
manufacturing protocols may vary, a general and logical synthetic strategy involves the
construction of the indazole core followed by the installation and modification of the C4-
substituent.

Generalized Synthetic Protocol

A common approach begins with a substituted o-toluidine or a related benzene derivative. The
indazole ring is formed through cyclization, often involving diazotization followed by an
intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole
or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to
the desired aminomethyl group.

Step-by-Step Generalized Methodology:

e Indazole Ring Formation: Start with a suitable ortho-substituted aniline derivative (e.g., 2-
methyl-3-nitroaniline).

» Diazotization: Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in
acidic conditions) to form a diazonium salt.

 Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or
induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-
nitroaniline would yield 4-nitro-1H-indazole.

e Reduction: The nitro group at the C4 position is then reduced to a primary amine. This
reduction can be achieved using various established methods, such as catalytic
hydrogenation (e.g., H2 gas with a Palladium catalyst) or metal-acid reduction (e.g., SnClz in
HCI). This step yields the final product, (1H-Indazol-4-YL)methanamine.
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Caption: Generalized synthetic workflow for (1H-Indazol-4-YL)methanamine.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the primary amine of the methanamine
group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile
building block for constructing libraries of complex molecules.

» Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily
undergoes standard amine reactions, including N-acylation, N-alkylation, reductive
amination, and sulfonylation. This serves as the primary handle for attaching various side
chains and pharmacophores to explore structure-activity relationships (SAR) in drug
discovery programs.

» Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution,
such as nitration and halogenation.[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic
and can be alkylated or acylated, a common strategy for modulating the compound's
physicochemical properties, such as solubility and metabolic stability.
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Caption: Key reactivity sites of (1H-Indazol-4-YL)methanamine.

Analytical Characterization

Full characterization of (1H-Indazol-4-YL)methanamine is essential to confirm its identity and
purity. Standard analytical techniques are employed, and the expected data are summarized
below. While specific spectra are available from commercial suppliers, this table outlines the
anticipated features.[9]

Table 2: Expected Spectroscopic Data

Technique Expected Features

- Aromatic protons (multiplets, ~7.0-7.5 ppm).-

Methylene protons (-CHz-) (singlet, ~3.9-4.1
1H NMR ppm).- Amine protons (-NHz) (broad singlet,

variable shift).- Indazole N-H proton (broad

singlet, ~10-13 ppm).

- Aromatic carbons (~110-140 ppm).- Aliphatic
13C NMR
methylene carbon (-CH2-) (~40-45 ppm).

- N-H stretching (amine and indazole, broad,
~3100-3400 cm~1).- Aromatic C-H stretching

IR (Infrared Spectroscopy) (~3000-3100 cm™1).- Aliphatic C-H stretching
(~2850-2950 cm1).- Aromatic C=C stretching
(~1450-1600 cm1).

Mass Spectrometry (MS) - Molecular ion peak [M+H]* at m/z = 148.09.

Applications in Drug Discovery and Development

(1H-Indazol-4-YL)methanamine is primarily utilized as a chemical building block for the
synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10] Its
value lies in the strategic combination of the biologically relevant indazole core and a
synthetically versatile primary amine handle.
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» Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this
compound is an ideal starting point for developing novel kinase inhibitors for oncology and
inflammatory diseases.

o Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD
campaigns to identify initial low-affinity binders to a protein target, which are then optimized
into potent leads.

o Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput
synthesis of compound libraries, enabling the rapid exploration of chemical space around the
indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1
pathway.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (1H-
Indazol-4-YL)methanamine. While specific toxicity data for this compound is limited, data from
structurally related analogs provide guidance.

» Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its
bromo-derivative, this compound should be treated as potentially harmful if swallowed and
an irritant to the skin, eyes, and respiratory system.[5][12]

» Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and
eyes.[13]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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